molecular formula C22H16ClN3O3 B2502648 N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251679-78-3

N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide

Cat. No. B2502648
CAS RN: 1251679-78-3
M. Wt: 405.84
InChI Key: KTTHJNDLLIFJPC-UHFFFAOYSA-N
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Description

“N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide” is a compound that belongs to the 1,8-naphthyridines class of heterocyclic compounds . These compounds have emerged as an important class due to their diverse biological activities and photochemical properties . They find use in various applications such as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been achieved through various methods including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that similar 1,8-naphthyridine derivatives have shown a broad spectrum of biological activities . These compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that similar 1,8-naphthyridine derivatives interact with their targets to exert various biological activities . The interaction often involves the formation of a complex between the compound and its target, which can result in changes in the target’s function .

Biochemical Pathways

Similar 1,8-naphthyridine derivatives have been found to affect various biochemical pathways, leading to a range of biological activities . The downstream effects of these interactions can include changes in cellular processes and functions .

Pharmacokinetics

Similar compounds have been found to have high gi absorption and are bbb permeant . The Log Po/w (iLOGP) value is 1.73, indicating a moderate level of lipophilicity . These properties can impact the bioavailability of the compound .

Result of Action

Similar 1,8-naphthyridine derivatives have been found to exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c23-15-10-8-14(9-11-15)13-25-21(28)18-19(27)17-7-4-12-24-20(17)26(22(18)29)16-5-2-1-3-6-16/h1-12,27H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTHJNDLLIFJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NCC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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